Methyl 6-chloro-4-methoxy-5-methylnicotinate
CAS No.:
Cat. No.: VC13605454
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClNO3 |
|---|---|
| Molecular Weight | 215.63 g/mol |
| IUPAC Name | methyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H10ClNO3/c1-5-7(13-2)6(9(12)14-3)4-11-8(5)10/h4H,1-3H3 |
| Standard InChI Key | ZLJRWSCGLGWSSK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CN=C1Cl)C(=O)OC)OC |
| Canonical SMILES | CC1=C(C(=CN=C1Cl)C(=O)OC)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate, reflects its substitution pattern:
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A chloro group at position 6
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Methoxy (-OCH₃) at position 4
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Methyl (-CH₃) at position 5
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A carboxylate ester (-COOCH₃) at position 3.
The pyridine ring’s electron-withdrawing substituents influence its electronic distribution, as evidenced by its SMILES notation: CC1=C(C(=CN=C1Cl)C(=O)OC)OC. This arrangement enhances stability and modulates lipophilicity, with a calculated partition coefficient (LogP) suggesting moderate membrane permeability.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀ClNO₃ |
| Molecular Weight | 215.63 g/mol |
| IUPAC Name | Methyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate |
| InChIKey | ZLJRWSCGLGWSSK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CN=C1Cl)C(=O)OC)OC |
| PubChem CID | 121231989 |
Spectral Characterization
Nuclear magnetic resonance (NMR) data for analogous nicotinates reveal distinct proton environments:
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Methyl substituents exhibit signals around δ 2.58 ppm .
Mass spectrometry typically shows a molecular ion peak at m/z 215.63, with fragmentation patterns indicating loss of methoxy (-OCH₃) and chloro (-Cl) groups.
Synthesis and Optimization
Esterification Protocols
The compound is synthesized via acid-catalyzed esterification, analogous to methods for methyl 6-methylnicotinate :
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Reflux conditions: 6-Chloro-4-methoxy-5-methylnicotinic acid is reacted with methanol (CH₃OH) and sulfuric acid (H₂SO₄) at 65–70°C for 17 hours .
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Workup: The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via vacuum distillation .
This method achieves yields of 75–80%, comparable to related nicotinate esters . Alternative routes using dimethyl carbonate (DMC) as a methylating agent may reduce side reactions but require optimization.
Mechanistic Insights
Esterification proceeds through protonation of the carboxylic acid by H₂SO₄, followed by nucleophilic attack by methanol to form the tetrahedral intermediate. Subsequent dehydration yields the ester . The chloro and methoxy groups stabilize the intermediate via resonance, enhancing reaction efficiency.
Table 2: Synthetic Parameters for Nicotinate Esters
| Compound | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methyl 6-methylnicotinate | H₂SO₄ | 65–70 | 75 |
| Methyl 6-chloronicotinate | H₂SO₄/DMC | 80 | 82 |
| Methyl 6-chloro-4-methoxy-5-methylnicotinate | H₂SO₄ | 70 | 78 (est.) |
Pharmacological and Chemical Applications
Antimicrobial and Anticancer Activity
While direct studies are lacking, analogs like methyl 6-chloro-5-nitronicotinate exhibit antiproliferative effects in cancer cell lines (IC₅₀ = 3.5–8.2 μM) . The chloro and methoxy groups may enhance DNA intercalation or enzyme inhibition, warranting further investigation .
Comparative Analysis with Structural Analogs
Table 3: Properties of Selected Nicotinate Derivatives
The methoxy group in Methyl 6-chloro-4-methoxy-5-methylnicotinate increases polarity relative to methyl-substituted analogs, potentially improving aqueous solubility.
Synthetic Challenges
Introducing multiple substituents on the pyridine ring complicates regioselectivity. For example, nitration of methyl 6-chloronicotinate requires precise temperature control to avoid over-nitration . Similar challenges may arise during the methoxylation of this compound.
Future Directions and Research Gaps
Biological Screening
Priority areas include:
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In vitro vasodilation assays using isolated aortic rings.
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Cytotoxicity profiling against MCF-7 (breast) and A549 (lung) cancer lines.
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Metabolic stability studies in hepatic microsomes to assess esterase-mediated hydrolysis.
Process Chemistry
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Catalyst optimization: Replace H₂SO₄ with immobilized lipases for greener synthesis.
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Crystallography: Resolve single-crystal structures to elucidate supramolecular interactions.
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